2-(piperidin-4-yl)-1H-indole
Overview
Description
2-(Piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yl)-1h-indole, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . One specific compound, (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, targets the protein serine/threonine-protein kinase B-raf .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Some piperidin-4-yl derivatives have been found to activate hypoxia-inducible factor 1 pathways . Another derivative, 2-(Piperidin-4-yl)acetamides, has been found to inhibit soluble epoxide hydrolase, stabilizing endogenous epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators .
Pharmacokinetics
It’s worth noting that many potent inhibitors related to piperidin-4-yl derivatives contain highly lipophilic substituents limiting their availability .
Result of Action
Some piperidin-4-yl derivatives have shown significant inhibitory bioactivity in hepg2 cells .
Action Environment
It’s worth noting that the microsomal stability of some related compounds significantly increased with the substitution of the methyl group at c-9 of the polycyclic structure by halogen atoms .
Biochemical Analysis
Biochemical Properties
2-(piperidin-4-yl)-1H-indole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators . The interaction between this compound and soluble epoxide hydrolase results in the inhibition of the enzyme’s activity, thereby stabilizing the anti-inflammatory epoxyeicosatrienoic acids . Additionally, this compound has been found to interact with melanin-concentrating hormone receptor 1, acting as an antagonist and influencing various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with soluble epoxide hydrolase leads to the stabilization of epoxyeicosatrienoic acids, which in turn modulate inflammatory responses in cells . Furthermore, this compound’s antagonistic action on melanin-concentrating hormone receptor 1 affects cellular signaling pathways related to energy homeostasis and feeding behavior . These interactions highlight the compound’s potential impact on various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its enzymatic activity and preventing the conversion of epoxyeicosatrienoic acids to less active dihydroxyeicosatrienoic acids . This inhibition results in the accumulation of epoxyeicosatrienoic acids, which have anti-inflammatory properties. Additionally, this compound’s antagonistic action on melanin-concentrating hormone receptor 1 involves binding to the receptor and blocking its activation, thereby modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability in vitro, maintaining its inhibitory activity on soluble epoxide hydrolase over extended periods . Its stability in vivo may be influenced by factors such as metabolic degradation and clearance. Long-term studies have shown that the anti-inflammatory effects of this compound are sustained over time, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory effects without significant toxicity . At higher doses, potential adverse effects such as toxicity and off-target interactions may occur. Studies have indicated that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for its therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The inhibition of this enzyme by this compound leads to the accumulation of epoxyeicosatrienoic acids, which are metabolized through alternative pathways . Additionally, the compound may undergo metabolic degradation by liver enzymes, resulting in the formation of metabolites that could influence its overall activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been shown to be distributed across various tissues, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm, where it interacts with soluble epoxide hydrolase and other target biomolecules . Additionally, its presence in specific cellular compartments may be directed by targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the piperidine ring using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Indole-2-carboxylic acid.
Reduction: this compound with an amine group.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-(Piperidin-4-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
2-(Piperidin-4-yl)acetamide: Contains a piperidine ring but with an acetamide group instead of an indole ring.
Uniqueness
2-(Piperidin-4-yl)-1H-indole is unique due to the combination of the indole and piperidine rings, which confer distinct chemical and biological properties. The indole ring is known for its ability to participate in a wide range of chemical reactions, while the piperidine ring enhances the compound’s solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-piperidin-4-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSRJRFKZHTCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538265 | |
Record name | 2-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200714-50-7 | |
Record name | 2-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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